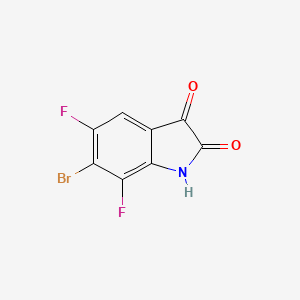

6-Bromo-5,7-difluoroindoline-2,3-dione

CAS No.: 1698027-85-8

Cat. No.: VC11988835

Molecular Formula: C8H2BrF2NO2

Molecular Weight: 262.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1698027-85-8 |

|---|---|

| Molecular Formula | C8H2BrF2NO2 |

| Molecular Weight | 262.01 g/mol |

| IUPAC Name | 6-bromo-5,7-difluoro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H2BrF2NO2/c9-4-3(10)1-2-6(5(4)11)12-8(14)7(2)13/h1H,(H,12,13,14) |

| Standard InChI Key | FGEFXZZQCPDFRF-UHFFFAOYSA-N |

| SMILES | C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O |

| Canonical SMILES | C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-5,7-difluoroindoline-2,3-dione belongs to the indoline-2,3-dione (isatin) family, featuring a bicyclic structure with two ketone groups at positions 2 and 3. Its molecular formula is C₈H₂BrF₂NO₂, with a molecular weight of 262.01 g/mol . The compound’s SMILES notation (O=C1NC2=C(C=C(F)C(Br)=C2F)C1=O) highlights the bromine and fluorine substituents on the aromatic ring, which significantly influence its electronic and steric properties .

Spectral and Computational Data

Key spectral characteristics include:

-

Mass Spectrometry (MS): The molecular ion peak at m/z 262.01 corresponds to the [M+H]⁺ ion .

-

LogP (Partition Coefficient): Calculated as 1.8621, indicating moderate lipophilicity suitable for membrane permeability in biological systems .

-

Topological Polar Surface Area (TPSA): 46.17 Ų, suggesting moderate solubility in polar solvents .

Table 1: Physicochemical Properties of 6-Bromo-5,7-difluoroindoline-2,3-dione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂BrF₂NO₂ | |

| Molecular Weight | 262.01 g/mol | |

| SMILES | O=C1NC2=C(C=C(F)C(Br)=C2F)C1=O | |

| LogP | 1.8621 | |

| TPSA | 46.17 Ų |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of halogenated indoline-2,3-diones typically follows a two-step protocol involving amidation and cyclization, as demonstrated for analogous 5-substituted derivatives :

-

Amidation: A 4-substituted aniline (e.g., 4-bromo-3,5-difluoroaniline) reacts with chloral hydrate and hydroxylamine hydrochloride to form an isonitroacetanilide intermediate.

-

Cyclization: The intermediate undergoes sulfuric acid-mediated cyclization to yield the indoline-2,3-dione core .

For 6-Bromo-5,7-difluoroindoline-2,3-dione, substituting the starting aniline with 4-bromo-3,5-difluoroaniline would introduce the desired halogen pattern. The reaction conditions (e.g., 65–75°C for 1 hour in concentrated H₂SO₄) are consistent with methods yielding 67–80% for similar compounds .

Table 2: Optimized Synthesis Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amidation | Chloral hydrate, NH₂OH·HCl, H₂O | 76–85% | |

| Cyclization | Concentrated H₂SO₄, 65–75°C | 67–80% |

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes or DNA. Fluorine improves bioavailability by reducing oxidative metabolism .

-

Ketone Groups: The 2,3-dione moiety participates in hydrogen bonding with biological targets, critical for antimicrobial and anticancer effects .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for synthesizing fluorinated indole derivatives, which are explored as:

-

Kinase Inhibitors: Targeting cancer-related signaling pathways.

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis .

Recent Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume